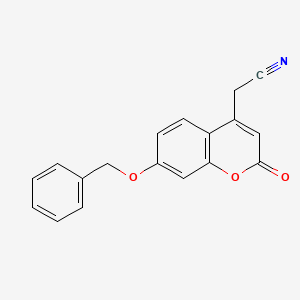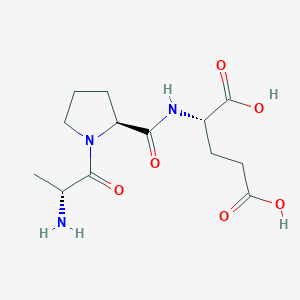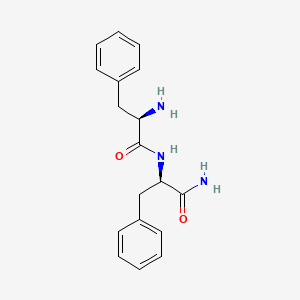
(D)-Phe-(D)-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D)-Phe-(D)-Phe-NH2 typically involves the coupling of two D-phenylalanine molecules. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the first D-phenylalanine is anchored to a solid resin, and the second D-phenylalanine is coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The final step involves cleaving the dipeptide from the resin and converting the carboxyl group to an amide using reagents like ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-throughput synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(D)-Phe-(D)-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenyl rings in the compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of the phenyl rings.
Reduction: Amine derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
(D)-Phe-(D)-Phe-NH2 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its potential role in modulating enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (D)-Phe-(D)-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(L)-Phe-(L)-Phe-NH2: The L-enantiomer of the compound, which may have different biological activity and properties.
(D)-Phe-(L)-Phe-NH2: A dipeptide with one D-phenylalanine and one L-phenylalanine, exhibiting different stereochemistry and potentially different biological effects.
(D)-Phe-(D)-Phe-OH: The carboxylic acid derivative of the compound, which lacks the amide group.
Uniqueness
(D)-Phe-(D)-Phe-NH2 is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall stability. The presence of two D-phenylalanine residues and an amide group can confer distinct properties, such as increased resistance to enzymatic degradation and altered binding affinity to receptors compared to its L-enantiomers or mixed stereoisomers .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H21N3O2/c19-15(11-13-7-3-1-4-8-13)18(23)21-16(17(20)22)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H2,20,22)(H,21,23)/t15-,16-/m1/s1 |
InChI Key |
XXPXQEQOAZMUDD-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


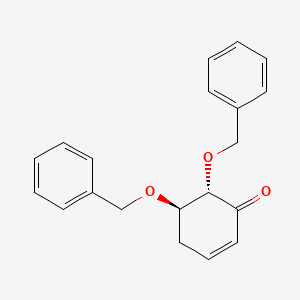
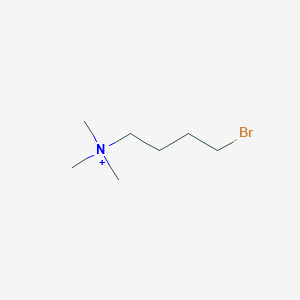
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)



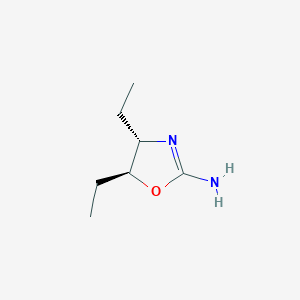

![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)

